molecular formula C21H25BrN4O3 B11990938 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11990938
M. Wt: 461.4 g/mol
InChI Key: PQVFPMAXHDKONM-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and an acetohydrazide moiety linked to a brominated, hydroxylated, and methoxylated phenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the benzyl group. The acetohydrazide moiety is then attached through a condensation reaction with the appropriate hydrazine derivative. The final step involves the formation of the Schiff base by reacting the hydrazide with the brominated, hydroxylated, and methoxylated benzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a quinone derivative, while reduction of the Schiff base results in the corresponding amine.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
  • 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
  • 2-(4-benzyl-1-piperazinyl)aniline

Uniqueness

Compared to similar compounds, 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, hydroxyl group, and methoxy group on the phenyl ring, along with the Schiff base linkage, provides a versatile platform for further chemical modifications and enhances its potential for diverse applications.

Properties

Molecular Formula

C21H25BrN4O3

Molecular Weight

461.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25BrN4O3/c1-29-19-12-17(11-18(22)21(19)28)13-23-24-20(27)15-26-9-7-25(8-10-26)14-16-5-3-2-4-6-16/h2-6,11-13,28H,7-10,14-15H2,1H3,(H,24,27)/b23-13+

InChI Key

PQVFPMAXHDKONM-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.